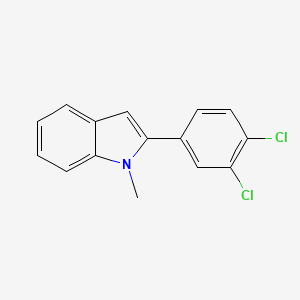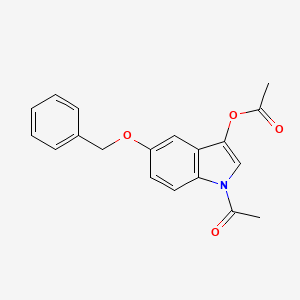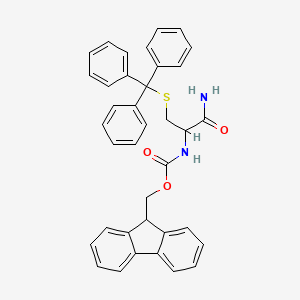
(R)-2-(Fmoc-amino)-3-(tritylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Fmoc-amino)-3-(tritylthio)propanamide is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and a tritylthio group. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the tritylthio group serves as a protecting group for thiol functionalities. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-3-(tritylthio)propanamide typically involves the protection of the amino and thiol groups in a stepwise manner. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Next, the thiol group is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is also carried out in an organic solvent like dichloromethane (DCM) at room temperature. The final product, ®-2-(Fmoc-amino)-3-(tritylthio)propanamide, is obtained after purification by column chromatography.
Industrial Production Methods
Industrial production of ®-2-(Fmoc-amino)-3-(tritylthio)propanamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, ensures the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(Fmoc-amino)-3-(tritylthio)propanamide undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine in DMF. The trityl group can be removed using acidic conditions, such as trifluoroacetic acid (TFA) in DCM.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tritylthio group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiol group, once deprotected, can undergo oxidation to form disulfides or reduction to form thiolates.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Trityl Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution Reactions: Various nucleophiles in organic solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Fmoc Deprotection: The major product is the free amine.
Trityl Deprotection: The major product is the free thiol.
Substitution Reactions: The major products depend on the nucleophile used.
Oxidation: Disulfides.
Reduction: Thiolates.
Scientific Research Applications
®-2-(Fmoc-amino)-3-(tritylthio)propanamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules. The Fmoc and trityl groups provide protection during synthesis, allowing for selective reactions.
Biology: Employed in the study of protein structure and function. The compound can be used to introduce protected amino acids into peptides, facilitating the study of protein folding and interactions.
Medicine: Utilized in the development of peptide-based drugs. The compound’s stability and ease of deprotection make it suitable for the synthesis of therapeutic peptides.
Industry: Applied in the production of high-purity peptides for research and pharmaceutical applications. The compound’s use in automated peptide synthesis equipment ensures consistent quality and yield.
Mechanism of Action
The mechanism of action of ®-2-(Fmoc-amino)-3-(tritylthio)propanamide involves the protection and deprotection of amino and thiol groups. The Fmoc group protects the amino group from unwanted reactions during synthesis, while the trityl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other complex molecules.
Molecular Targets and Pathways
The primary molecular targets of ®-2-(Fmoc-amino)-3-(tritylthio)propanamide are the amino and thiol groups of amino acids and peptides. The compound interacts with these groups to provide protection during synthesis, preventing unwanted side reactions and ensuring the desired product is obtained.
Comparison with Similar Compounds
Similar Compounds
®-2-(Boc-amino)-3-(tritylthio)propanamide: Similar to ®-2-(Fmoc-amino)-3-(tritylthio)propanamide but uses a tert-butyloxycarbonyl (Boc) group for amino protection.
®-2-(Fmoc-amino)-3-(methylthio)propanamide: Similar but uses a methylthio group instead of a tritylthio group for thiol protection.
®-2-(Fmoc-amino)-3-(acetylthio)propanamide: Similar but uses an acetylthio group for thiol protection.
Uniqueness
®-2-(Fmoc-amino)-3-(tritylthio)propanamide is unique due to the combination of the Fmoc and tritylthio groups, which provide robust protection for both amino and thiol functionalities. This dual protection allows for greater flexibility and control in peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C37H32N2O3S |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-amino-1-oxo-3-tritylsulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C37H32N2O3S/c38-35(40)34(39-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,38,40)(H,39,41) |
InChI Key |
IXUUGVFOOBSVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)
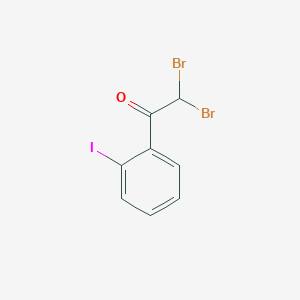
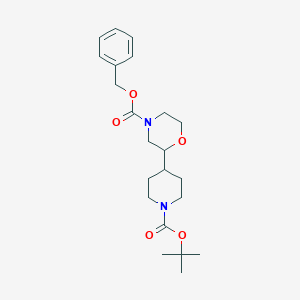
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)

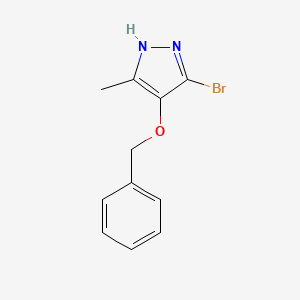
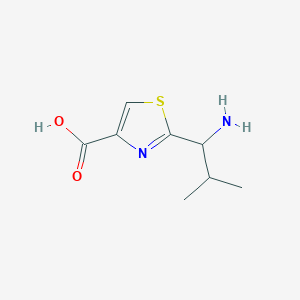
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)

